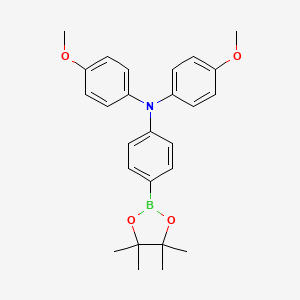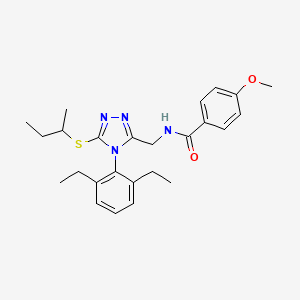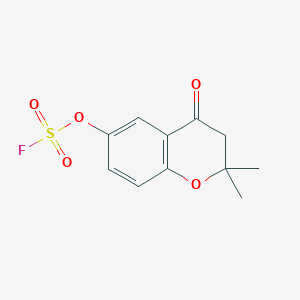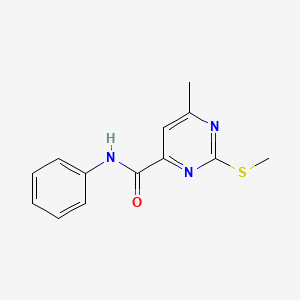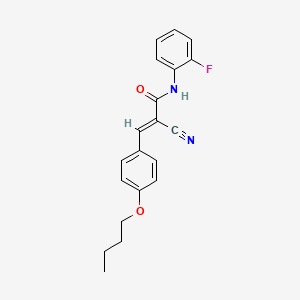
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.
科学的研究の応用
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential treatment for pulmonary hypertension. It has also been studied for its potential use in treating erectile dysfunction and heart failure. Additionally, this compound 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, which makes it a potential treatment for a wide range of diseases.
作用機序
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 activates soluble guanylate cyclase (sGC), which is an enzyme that produces cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. cGMP is a key signaling molecule that regulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to vasodilation, anti-inflammatory effects, and other physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, leading to vasodilation, anti-inflammatory effects, and other physiological effects. Additionally, this compound 41-2272 has been shown to have anti-fibrotic effects, which makes it a potential treatment for fibrotic diseases such as pulmonary fibrosis and liver fibrosis.
実験室実験の利点と制限
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 has several advantages for lab experiments. It is a highly pure compound that can be synthesized in high yields, making it suitable for research applications. Additionally, this compound 41-2272 has a well-characterized mechanism of action, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation of this compound 41-2272 is that it has relatively low potency compared to other sGC activators, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on (E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272. One area of research is to study its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, heart failure, and fibrotic diseases. Another area of research is to develop more potent sGC activators that can be used in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound 41-2272 and its effects on various physiological processes.
合成法
The synthesis of (E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 involves the reaction of 2-cyano-N-(2-fluorophenyl)acetamide with 4-butoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propargyl bromide to give the final product. The synthesis of this compound 41-2272 has been optimized to produce high yields and purity, making it suitable for research applications.
特性
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-2-3-12-25-17-10-8-15(9-11-17)13-16(14-22)20(24)23-19-7-5-4-6-18(19)21/h4-11,13H,2-3,12H2,1H3,(H,23,24)/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZVSMYACYBOE-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


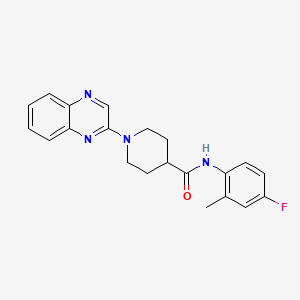
![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
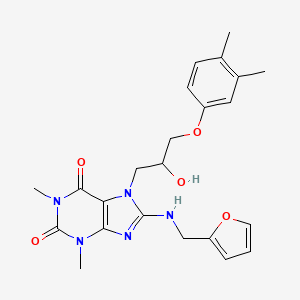
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
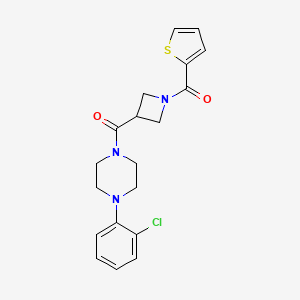
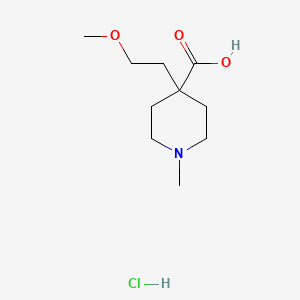
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
